

Fluorescent Properties of 2-Benzoxazolethiol, 5-phenyl-: A Technical Overview

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Compound of Interest

Compound Name: 2-Benzoxazolethiol, 5-phenyl-

Cat. No.: B103128

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Disclaimer: Following a comprehensive literature search, specific quantitative data on the fluorescent properties (excitation/emission maxima, quantum yield, and lifetime) of **2-Benzoxazolethiol, 5-phenyl-** could not be located in the available scientific literature. This document, therefore, provides a technical guide based on the fluorescent properties of the broader benzoxazole class of compounds, offering insights into the expected characteristics and experimental approaches for such molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the potential fluorescent applications of this compound class.

Introduction to Benzoxazole Fluorescence

Benzoxazole derivatives are a well-established class of heterocyclic compounds known for their significant fluorescent properties.^{[1][2][3]} These molecules are frequently utilized as fluorescent labels, probes, and materials for sensor technologies due to their stability and often high fluorescence efficiency in both solution and solid states.^{[2][4]} The photophysical characteristics of benzoxazoles can be finely tuned through chemical modifications, making them versatile scaffolds for various applications, including bioimaging and as indicators for pH, metal cations, and thiols.^{[2][3][4][5]}

Photophysical Properties of Benzoxazole Derivatives

While specific data for **2-Benzoxazolethiol, 5-phenyl-** is unavailable, the properties of structurally related compounds can provide valuable insights. For instance, 2-phenylbenzoxazole derivatives and other substituted benzoxazoles have been studied for their fluorescence.

A notable example is 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, which exhibits an excitation maximum at 330 nm and an emission maximum at 359 nm when measured in acetonitrile, resulting in a Stokes shift of 59 nm.^[1] Furthermore, a similar para-fluorosulfate derivative has demonstrated a high fluorescence quantum yield of up to 64% in acetonitrile.^[2] Another related compound used as a fluorescent labeling agent, 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole), has an excitation wavelength of 310 nm and an emission wavelength of 375 nm.^[5]

These examples suggest that **2-Benzoxazolethiol, 5-phenyl-** is likely to absorb in the UV-A region and emit in the near-UV or blue region of the spectrum. The presence of the thiol group and the position of the phenyl substituent will undoubtedly influence the specific photophysical parameters.

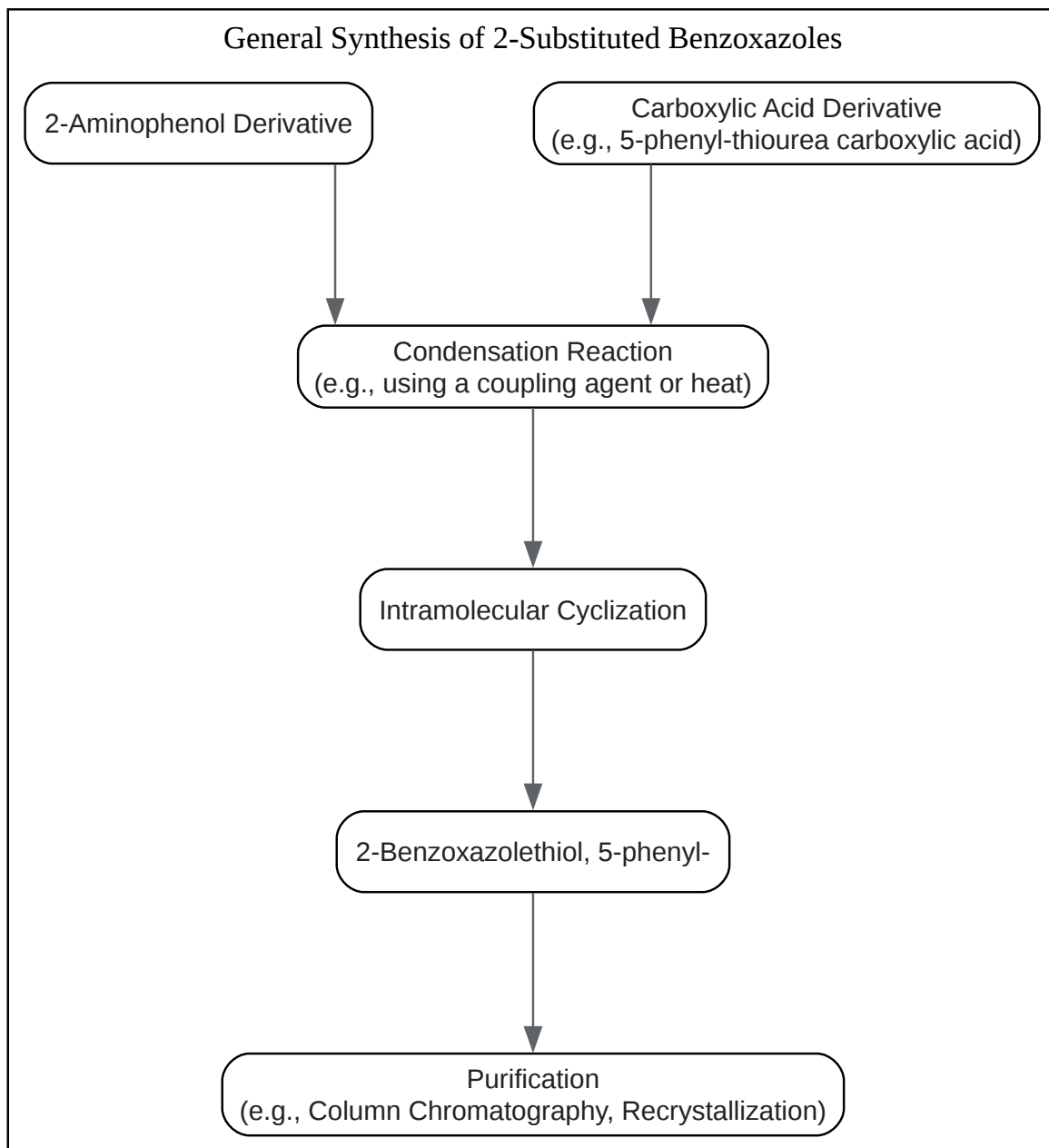
Table 1: Illustrative Photophysical Data of Benzoxazole Derivatives

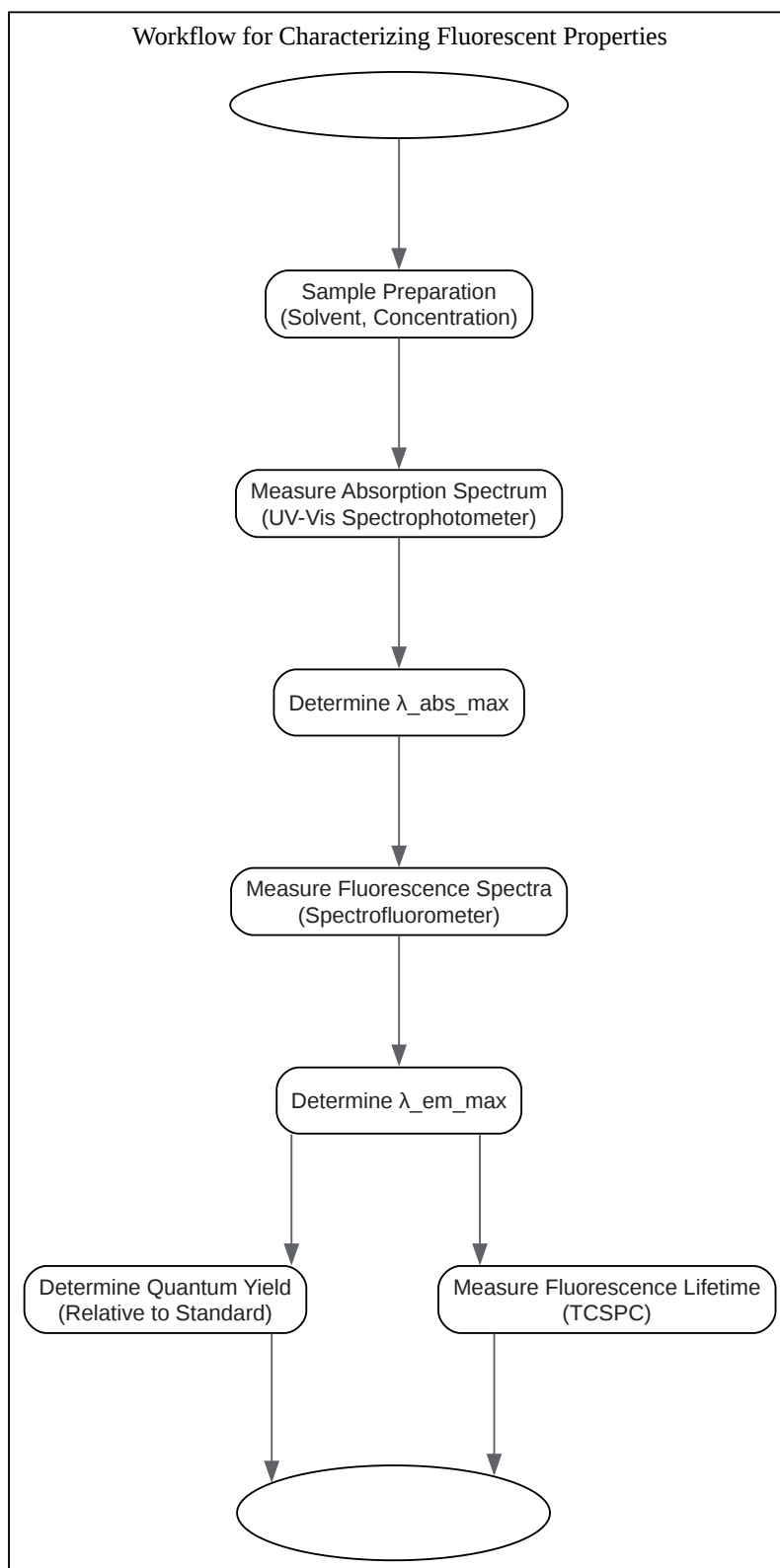
Compound	Excitation Max (nm)	Emission Max (nm)	Solvent	Quantum Yield (Φ)	Reference
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole	330	359	Acetonitrile	Not Reported	[1]
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole (para-derivative)	Not Reported	Not Reported	Acetonitrile	up to 0.64	[2]
5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole)	310	375	Not Reported	Not Reported	[5]

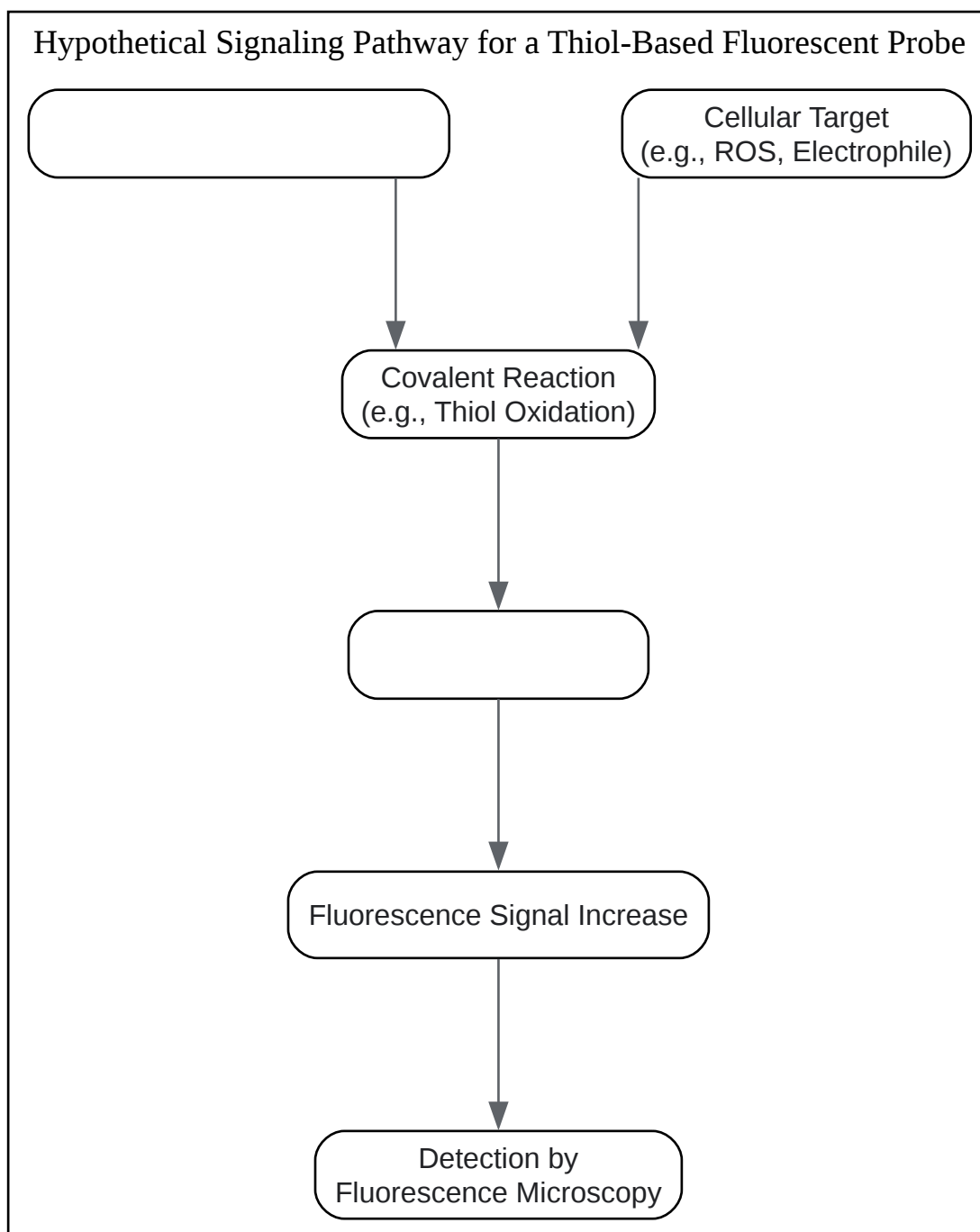
Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A general synthetic workflow is outlined below.







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